

chemical formula of 3-Nitro-1-naphthoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Nitro-1-naphthoic acid**

Cat. No.: **B1361539**

[Get Quote](#)

An In-depth Technical Guide to **3-Nitro-1-naphthoic Acid**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Nitro-1-naphthoic acid** (CAS No. 4507-84-0), a pivotal bifunctional molecule in synthetic organic chemistry. From its fundamental physicochemical properties and synthesis via electrophilic aromatic substitution to its advanced applications as a versatile precursor in medicinal chemistry and materials science, this document serves as a critical resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic choices, detail robust experimental protocols, and explore the compound's reactivity, offering field-proven insights grounded in authoritative references.

Introduction and Scientific Significance

3-Nitro-1-naphthoic acid is a substituted naphthalene derivative characterized by a carboxylic acid group at the 1-position and a nitro group at the 3-position.^[1] This unique arrangement of two potent electron-withdrawing groups on the rigid naphthalene scaffold creates a distinct electronic and steric environment. The interplay between these functionalities governs the molecule's reactivity, making it an exceptionally valuable intermediate for the synthesis of more complex chemical entities.^[1]

Historically, the study of nitronaphthalenes was driven by their role as intermediates for dyes and industrial chemicals.^[1] However, the modern significance of **3-Nitro-1-naphthoic acid** lies in its versatility. The nitro group can be readily reduced to an amine, while the carboxylic acid

can undergo a variety of transformations, including esterification and amidation.^[1] These orthogonal reaction pathways allow for the systematic construction of diverse molecular architectures, which are being actively investigated for applications ranging from novel therapeutic agents to organic semiconductors.^[1] This guide will elucidate the core chemistry of this compound, providing the foundational knowledge necessary to leverage its potential in advanced research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. **3-Nitro-1-naphthoic acid**'s properties are a direct consequence of its molecular architecture.

Chemical Structure: The molecule consists of a naphthalene bicyclic aromatic system. A carboxylic acid (-COOH) group is attached at the C1 position, and a nitro (-NO₂) group is at the C3 position. Both groups are strongly electron-withdrawing, which significantly deactivates the aromatic rings towards further electrophilic attack.^[1]

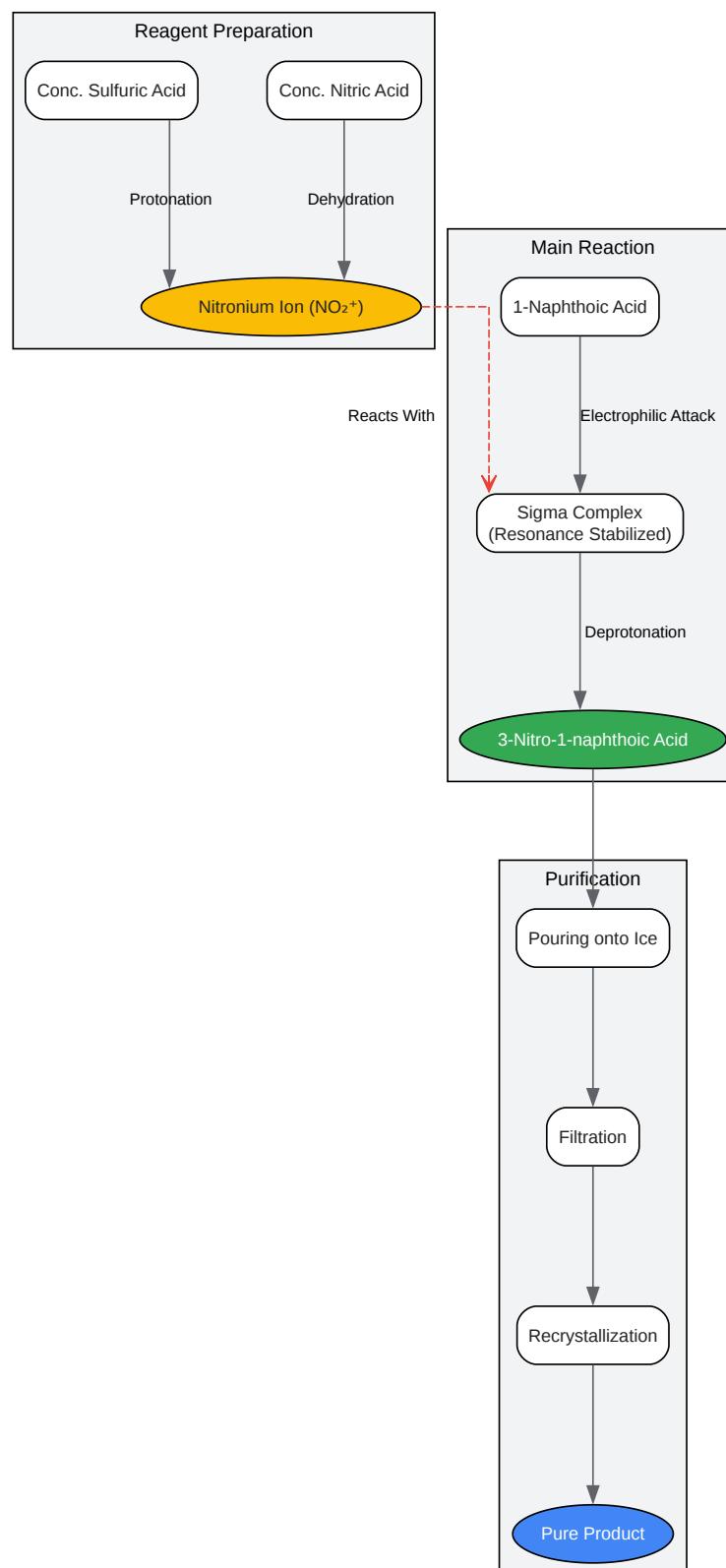
Molecular Formula: C₁₁H₇NO₄^[1]

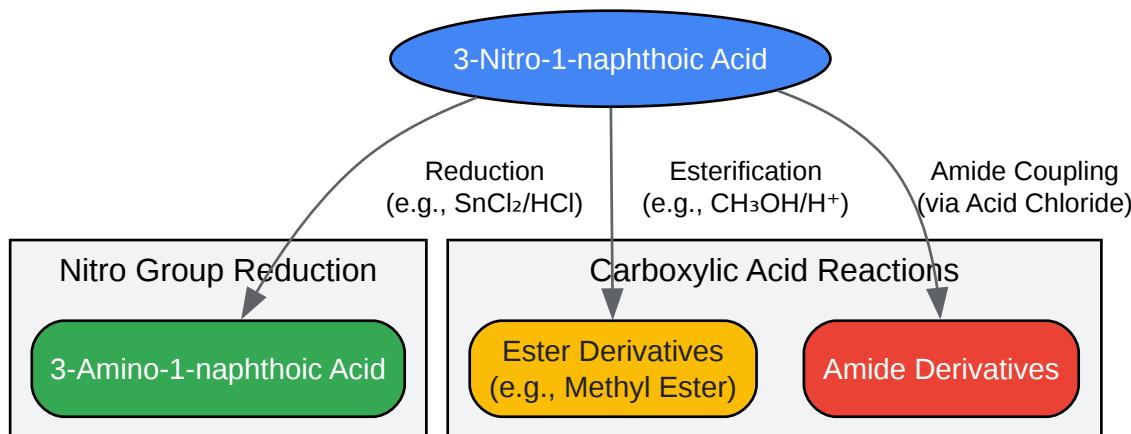
Quantitative Data Summary The key physicochemical properties of **3-Nitro-1-naphthoic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	4507-84-0	[1] [2]
Molecular Weight	217.18 g/mol	[1]
Boiling Point	445.2°C at 760 mmHg	[3]
InChI Key	JTNZIGOFCKHWDV-UHFFFAOYSA-N	[1]
Appearance	Solid (form may vary)	[4]

Synthesis and Mechanistic Insights

The most established and direct route to **3-Nitro-1-naphthoic acid** is through the electrophilic aromatic nitration of its precursor, 1-naphthoic acid.^[1] Understanding the mechanism and experimental parameters is crucial for achieving optimal yield and purity.


The Chemistry of Synthesis: Electrophilic Aromatic Substitution


The core of the synthesis is the reaction of an aromatic ring with a nitronium ion (NO_2^+). The choice of reagents—a mixture of concentrated nitric acid and sulfuric acid—is deliberate. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The directing effects of the substituent on the naphthalene ring are paramount. The carboxylic acid group (-COOH) at the 1-position is an electron-withdrawing group, which deactivates the ring it is attached to (the 'A' ring). Consequently, the electrophilic attack by the nitronium ion is directed to the other, unsubstituted ring (the 'B' ring), primarily at the 3-position.^[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-Nitro-1-naphthoic acid** from its precursor.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways for **3-Nitro-1-naphthoic acid**.

Applications in Research and Drug Development

The bifunctional nature of **3-Nitro-1-naphthoic acid** makes it a strategic starting material for synthesizing molecules with specific biological or material properties.

- **Medicinal Chemistry:** Aromatic nitro compounds are a well-established class of molecules in drug discovery. [5] The nitro group can be crucial for biological activity or serve as a handle for further modification. Specifically, nitroaromatic compounds are extensively researched as hypoxia-activated prodrugs. [6] In the low-oxygen environment of solid tumors, the nitro group can be bioreduced to cytotoxic species, offering a targeted approach to cancer therapy. [6] Derivatives of **3-Nitro-1-naphthoic acid** are therefore valuable candidates for such investigations. The conversion to 3-Amino-1-naphthoic acid also opens the door to synthesizing complex heterocyclic compounds with potential bioactivity. [1]*
- **Materials Science:** The strong electron-withdrawing properties of the nitro and carboxyl groups are exploited to tune the electronic characteristics of organic materials. Derivatives of **3-Nitro-1-naphthoic acid** are being explored for their potential in developing organic semiconductors and other functional materials where precise control over electronic properties is essential.
- **Biochemical Probes:** The naphthalene core is inherently fluorescent. By modifying the functional groups, derivatives of **3-Nitro-1-naphthoic acid** can be designed as molecular probes to investigate enzyme activity or to visualize specific cellular environments. [1]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of **3-Nitro-1-naphthoic acid** is essential.

Based on available Safety Data Sheets (SDS), the compound presents several hazards.

- Hazards: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation. [7][8]* Precautions:
 - Always handle in a well-ventilated area or a chemical fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7] * Avoid breathing dust. [7] Wash hands thoroughly after handling. [10]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances. [9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge to sewer systems. [3]

Conclusion

3-Nitro-1-naphthoic acid is far more than a simple chemical intermediate; it is a versatile platform for innovation in science. Its well-defined synthesis, predictable reactivity, and dual functional handles provide chemists with a powerful tool for constructing complex molecular targets. From developing next-generation targeted cancer therapies to engineering novel organic electronic materials, the potential applications for derivatives of this compound are both significant and expanding. This guide has provided the core technical knowledge required for researchers to handle, synthesize, and strategically utilize **3-Nitro-1-naphthoic acid** in their advanced scientific pursuits.

References

- **3-Nitro-1-naphthoic acid** | 4507-84-0 - Benchchem. Benchchem.
- 3-NITRO-1-NAPHTHOICACID SDS, 4507-84-0 Safety Data Sheets. ECHEMI.
- **3-Nitro-1-naphthoic acid**, methyl ester - SpectraBase. SpectraBase.
- **3-NITRO-1-NAPHTHOIC ACID** | 4507-84-0. ChemicalBook.
- 4507-84-0|**3-Nitro-1-naphthoic acid**|BLD Pharm. BLD Pharm.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 1-Naphthalenecarboxylic acid, 3-nitro-, methyl ester. CymitQuimica.
- **3-Nitro-1-naphthoic acid**, methyl ester - Optional[FTIR] - Spectrum. SpectraBase.
- Synthesis of the compounds: (I) 3-nitro-1,8-naphthalic anhydride, amine... ResearchGate.
- Safety Data Sheet. Fluorochem.

- 3-NITRO PHTHALIC ACID CAS NO 603-11-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC). Cole-Parmer.
- 3-nitrophthalic acid - Organic Syntheses Procedure. Organic Syntheses.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 3-NITRO-1-NAPHTHOIC ACID | 4507-84-0 chemicalbook.com
- 3. echemi.com [echemi.com]
- 4. 1-Naphthalenecarboxylic acid, 3-nitro-, methyl ester cymitquimica.com
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [chemical formula of 3-Nitro-1-naphthoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361539#chemical-formula-of-3-nitro-1-naphthoic-acid\]](https://www.benchchem.com/product/b1361539#chemical-formula-of-3-nitro-1-naphthoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com